N-Methylation Eliminates Hydrogen Bond Donor
2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide possesses zero hydrogen bond donors (HBD = 0), in contrast to its direct N–H analog 2-bromo-N-(4-fluorophenyl)propanamide (CAS 905797-71-9), which carries one hydrogen bond donor (HBD = 1) [1][2]. This binary structural difference is established by the tertiary vs. secondary amide bond geometry. Hydrogen bond donor count is a key determinant of passive membrane permeability and oral bioavailability in drug design: compounds with HBD = 0 generally exhibit superior permeability across phospholipid bilayers relative to their HBD = 1 counterparts [3].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 2-bromo-N-(4-fluorophenyl)propanamide (CAS 905797-71-9): HBD = 1 |
| Quantified Difference | Hydrogen bond donor count reduced from 1 to 0 |
| Conditions | Computed property; structural assessment |
Why This Matters
A zero HBD count directly favors passive membrane permeation, making the N-methyl compound preferable for intracellular target engagement in cell-based assays and lead optimization.
- [1] PubChem. 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide (CID 53211787). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53211787 View Source
- [2] ChemBase. 2-bromo-N-(4-fluorophenyl)propanamide (CAS 905797-71-9) Structural Data. https://www.chembase.cn/propanamide-35691 View Source
- [3] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46, 3–26 (2001). View Source
